N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic organic molecule featuring a benzoxazole core fused with a tetrahydro ring system. Its structure includes a carboxamide group linked to an ethyl chain substituted with furan-2-yl and thiophen-2-yl moieties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(17-12-5-1-2-6-15(12)23-20-17)19-11-13(14-7-3-9-22-14)16-8-4-10-24-16/h3-4,7-10,13H,1-2,5-6,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJWHCUVXPCGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (CAS Number: 2097900-41-7) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.4 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide and other heterocycles have shown promising results against various cancer cell lines. The anticancer activity can be attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound is believed to interfere with cellular pathways involved in cancer progression. It may inhibit key enzymes or receptors that are crucial for tumor growth.
- Case Study : A study evaluating the cytotoxic effects of various compounds on A549 lung cancer cells reported IC₅₀ values for related compounds ranging from 3.0 µM to 10 µM, suggesting that modifications in the structure could enhance potency against specific cancer types .
Antiviral Properties
The compound has also been investigated for its antiviral activities. Research indicates that certain N-heterocycles can inhibit viral replication by targeting viral proteins or host cell factors essential for viral life cycles.
- Research Findings : A study published in MDPI highlighted that compounds with similar furan and thiophene moieties exhibited antiviral activity against various viruses by disrupting their replication mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Furan and Thiophene Rings | Enhance bioactivity through π-stacking interactions with biological targets |
| Benzoxazole Core | Contributes to overall stability and interaction with enzymes/receptors |
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s closest structural analog is BI99238 (), which shares the 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide backbone but differs in substituents: BI99238 has hydroxy and dual thiophen-2-yl/thiophen-3-yl groups, whereas the target compound incorporates furan-2-yl and thiophen-2-yl groups. This substitution may influence solubility and binding affinity, as furan’s oxygen atom introduces distinct electronic effects compared to thiophene’s sulfur .
Other relevant analogs include:
- Bb2 (I12, ): A pyrimidine derivative with pyridinyl and thiophenyl groups.
- Compound d (): A thiophen-2-yl ethylamine oxide derivative. The shared thiophene moiety suggests possible overlap in metabolic pathways or CNS-targeted activity, though the absence of a benzoxazole core limits direct functional comparison .
Physicochemical and Pharmacological Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural similarity to BI99236.
However, the hydroxy group in BI99238 could confer higher solubility in aqueous environments .
Functional Group Impact on Bioactivity
- Benzoxazole Core : Common in antimicrobial and anti-inflammatory agents due to its planar structure and ability to intercalate with biomolecules.
- Thiophene/Furan Hybrids : Thiophene’s sulfur atom enhances metabolic stability, while furan’s oxygen may increase polarity, affecting membrane permeability .
- Carboxamide Linkage : Facilitates hydrogen bonding, a critical feature for enzyme inhibition (e.g., kinase or protease targets) .
Q & A
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- RNA Interference : Knock down the putative target and assess loss of compound activity (e.g., IC shifts) .
Advanced Analytical Techniques
Q. What advanced spectral methods resolve stereochemical ambiguities?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
- ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) with computed spectra for chiral centers .
Q. How to profile the compound’s reactivity in biological systems?
- Methodological Answer :
- Click Chemistry Probes : Introduce alkyne tags for pull-down assays to identify binding proteins .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
